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Compound Name: 2-Hydroxy-6-methoxybenzoic acid

Cat. No.: B053137 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
2-Hydroxy-6-methoxybenzoic acid, also known as 6-methoxysalicylic acid, is a naturally

occurring derivative of salicylic acid found in plants such as Brickellia veronicifolia.[1] This

compound serves as a valuable and versatile precursor in medicinal chemistry for the synthesis

of a variety of biologically active molecules. Its structural features, including a carboxylic acid, a

hydroxyl group, and a methoxy group, provide multiple reaction sites for chemical modification,

making it an ideal starting material for the development of novel therapeutic agents. This

document provides detailed application notes and experimental protocols for the use of 2-
hydroxy-6-methoxybenzoic acid in the synthesis of potential drug candidates with anticancer,

antimicrobial, and analgesic properties.
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Property Value Reference

Molecular Formula C₈H₈O₄ [2]

Molecular Weight 168.15 g/mol [2]

CAS Number 3147-64-6 [2]

Appearance
White to off-white crystalline

powder

Melting Point 134-137 °C

Solubility
Soluble in methanol, ethanol,

and DMSO.

Applications in Drug Discovery
2-Hydroxy-6-methoxybenzoic acid is a key building block for the synthesis of several classes

of bioactive compounds, most notably flavonoids and their derivatives. The 6-methoxy

substitution pattern is of particular interest as it has been shown to influence the

pharmacological activity of the resulting molecules.

Precursor for Anticancer Agents: 6-Methoxyflavones
Flavonoids are a class of polyphenolic compounds widely recognized for their diverse

biological activities. The methoxy substitution on the flavone scaffold has been shown to

enhance anticancer properties. 6-Methoxyflavone and its derivatives, synthesized from 2-
hydroxy-6-methoxybenzoic acid, have demonstrated cytotoxic effects against various cancer

cell lines.

Quantitative Data: Anticancer Activity of 6-Methoxyflavone Derivatives
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Compound
Cancer Cell
Line

IC₅₀ (µM)
Exposure Time
(h)

Reference

6-

Methoxyflavone
HeLa (Cervical) 55.31 72 [3][4]

6-

Methoxyflavone
C33A (Cervical) 109.57 72 [3]

6-

Methoxyflavone
SiHa (Cervical) 208.53 72 [3]

5,3'-dihydroxy-

3,6,7,8,4'-

Pentamethoxyfla

vone

MCF-7 (Breast) 3.71 72 [5]

Chrysosplenetin

(5,4'-dihydroxy-

3,6,7,3'-

Tetramethoxyflav

one)

MCF-7 (Breast) 0.3 72 [1]

4',5'-dihydroxy-

5,7,3'-

Trimethoxyflavon

e

HCC1954

(Breast)
8.58 Not Specified [1]

Precursor for Antimicrobial Agents
Derivatives of 2-hydroxy-6-methoxybenzoic acid have also been explored for their

antimicrobial properties. The structural modifications of the parent molecule can lead to

compounds with activity against both Gram-positive and Gram-negative bacteria, as well as

fungi.

Quantitative Data: Antimicrobial Activity of Benzoic Acid and Flavone Derivatives
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Compound
Class/Derivative

Microorganism MIC (µg/mL) Reference

Methoxyflavones
Staphylococcus

aureus
31.25 - 125 [6]

Methoxyflavones

Carbapenem-

Resistant Klebsiella

pneumoniae

64 [7]

Methoxyflavones

Carbapenem-

Resistant

Pseudomonas

aeruginosa

64 [7]

Methoxyflavones

Carbapenem-

Resistant

Acinetobacter

baumannii

32 [7]

6,7,4'-trimethyl

flavone

Staphylococcus

aureus
128 [8]

6,7,4'-trimethyl

flavone
Candida albicans 128 [8]

Analgesic and Anti-inflammatory Properties
As a derivative of salicylic acid, 2-hydroxy-6-methoxybenzoic acid itself possesses analgesic

properties.[1] The mechanism of action for salicylic acid derivatives is primarily through the

inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of

prostaglandins, mediators of pain and inflammation.[9]

Experimental Protocols
This section provides detailed protocols for the synthesis of key intermediates and final

bioactive compounds starting from 2-hydroxy-6-methoxybenzoic acid.
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Protocol 1: Synthesis of 2'-Hydroxy-6'-
methoxyacetophenone
This protocol describes the conversion of 2-hydroxy-6-methoxybenzoic acid to the key

intermediate, 2'-hydroxy-6'-methoxyacetophenone, via reaction with an organolithium reagent.

Materials:

2-Hydroxy-6-methoxybenzoic acid

Methyllithium (MeLi) solution in diethyl ether

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, dissolve 2-hydroxy-6-methoxybenzoic acid (1

equivalent) in anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add methyllithium solution (2.2 equivalents) dropwise via the dropping funnel while

maintaining the temperature at -78 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-3 hours.

Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow,

dropwise addition of 1 M HCl until the solution is acidic (pH ~2).

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 30

mL) and brine (1 x 30 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure to yield the crude product.

Purify the crude 2'-hydroxy-6'-methoxyacetophenone by column chromatography on silica

gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Synthesis of 6-Methoxyflavone
This protocol outlines the synthesis of 6-methoxyflavone from 2'-hydroxy-6'-

methoxyacetophenone via the Allan-Robinson reaction.

Materials:

2'-Hydroxy-6'-methoxyacetophenone

Benzoic anhydride

Sodium benzoate

Pyridine

10% Hydrochloric acid (HCl)

Ethanol

Standard laboratory glassware for organic synthesis

Procedure:
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In a round-bottom flask, mix 2'-hydroxy-6'-methoxyacetophenone (1 equivalent), benzoic

anhydride (2.5 equivalents), and sodium benzoate (1 equivalent).

Heat the mixture to 180-200 °C in an oil bath for 4-6 hours.

Cool the reaction mixture to room temperature and add ethanol (50 mL).

Heat the mixture to reflux for 30 minutes to dissolve the solid.

While hot, slowly add water until a permanent turbidity is observed.

Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate

crystallization.

Collect the precipitated crude 6-methoxyflavone by vacuum filtration and wash with cold

ethanol.

Recrystallize the crude product from ethanol to obtain pure 6-methoxyflavone.

Signaling Pathways and Mechanisms of Action
Anticancer Activity of 6-Methoxyflavone Derivatives
The anticancer effects of 6-methoxyflavone and its derivatives are often attributed to their

ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

These effects are mediated through the modulation of key signaling pathways, including the

MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Growth Factor
Receptor

PI3K

MAPK Pathway
(ERK, JNK, p38)

Akt
Cell Proliferation

& Survival

Apoptosis

Inhibits

6-Methoxyflavone_Derivative
Modulates

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Modulation of PI3K/Akt and MAPK pathways by 6-methoxyflavone derivatives.

Analgesic and Anti-inflammatory Mechanism of Salicylic
Acid Derivatives
The primary mechanism of action for the analgesic and anti-inflammatory effects of 6-

methoxysalicylic acid, a derivative of salicylic acid, is the inhibition of cyclooxygenase (COX)

enzymes. By blocking COX-1 and COX-2, the synthesis of prostaglandins from arachidonic

acid is reduced, leading to a decrease in pain and inflammation.

Arachidonic Acid
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Enzymes Prostaglandins Pain &
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Caption: Inhibition of prostaglandin synthesis by 6-methoxysalicylic acid.

Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the discovery of novel drug candidates

starting from 2-hydroxy-6-methoxybenzoic acid.
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Caption: Drug discovery workflow using 2-hydroxy-6-methoxybenzoic acid.
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2-Hydroxy-6-methoxybenzoic acid is a highly valuable and versatile precursor in the field of

drug discovery. Its utility in the synthesis of potent anticancer and antimicrobial agents,

particularly 6-methoxyflavone derivatives, is well-documented. Furthermore, its inherent

analgesic and anti-inflammatory properties make it and its derivatives attractive candidates for

further investigation. The protocols and data presented in this document provide a solid

foundation for researchers to explore the full potential of this remarkable scaffold in the

development of new and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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